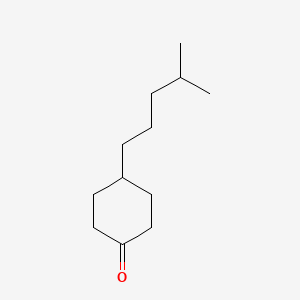

4-(4-Methylpentyl)cyclohexan-1-one

Description

Contextualizing the Cyclohexanone (B45756) Framework in Organic Synthesis

The cyclohexanone ring is a fundamental and highly versatile building block in the field of organic synthesis. Its prevalence stems from the reactivity of the ketone functional group and the conformational flexibility of the six-membered ring. The carbonyl group (C=O) allows for a wide array of chemical transformations, including nucleophilic additions, alpha-alkylation, and condensation reactions.

The stereoselective synthesis of substituted cyclohexanones is of considerable interest as they are core structures in many natural products and pharmaceutical drugs. researchgate.net Methodologies to construct this framework are diverse and include cascade Michael-aldol reactions and double Michael additions. researchgate.netbeilstein-journals.org The synthesis of 4-substituted cyclohexanones, in particular, is significant for applications in liquid crystal materials, as well as in the pharmaceutical and pesticide industries. google.com

Significance of Alkyl Substituents in Cyclohexanone Chemistry

The presence of alkyl substituents on the cyclohexanone ring profoundly impacts its chemical and physical properties. The nature, size, and position of the alkyl group can influence the molecule's polarity, solubility, and steric hindrance, which in turn affects its reactivity and interaction with other molecules.

In the case of 4-(4-Methylpentyl)cyclohexan-1-one, the 4-methylpentyl group is a non-polar alkyl chain. Its presence would be expected to increase the lipophilicity of the molecule compared to unsubstituted cyclohexanone. The position of the substituent at the 4-carbon of the ring is also significant. Substituents at this position can influence the conformational equilibrium of the cyclohexanone ring, though to a lesser extent than substituents closer to the carbonyl group.

Research Findings

Due to the limited specific research on this compound, this section will discuss general synthetic strategies applicable to 4-alkyl-substituted cyclohexanones and present representative data for analogous compounds.

Synthesis of 4-Alkyl-Substituted Cyclohexanones

Several general methods can be employed for the synthesis of 4-alkyl-substituted cyclohexanones. One common approach is the catalytic hydrogenation of the corresponding 4-alkylphenol, followed by oxidation of the resulting 4-alkylcyclohexanol. google.com Another strategy involves the Michael addition of an appropriate nucleophile to a cyclohexenone derivative.

A cascade inter-intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones. researchgate.netbeilstein-journals.org This method involves the reaction of compounds like curcumins with arylidenemalonates in the presence of a phase-transfer catalyst. researchgate.netbeilstein-journals.org While this specific method yields more complex products, the underlying principles of conjugate addition are fundamental to the synthesis of substituted cyclohexanones.

The table below outlines some general synthetic approaches that could potentially be adapted for the synthesis of this compound.

| Synthetic Approach | Starting Materials | Key Steps | Potential for this compound Synthesis |

| Hydrogenation and Oxidation | 4-(4-Methylpentyl)phenol | 1. Catalytic hydrogenation of the phenol (B47542) to 4-(4-methylpentyl)cyclohexanol. 2. Oxidation of the cyclohexanol (B46403) to the cyclohexanone. | This is a plausible and direct route, provided the starting phenol is accessible. |

| Michael Addition | Cyclohexenone and a (4-methylpentyl)cuprate reagent | 1. Preparation of a Gilman cuprate from a 4-methylpentyl halide. 2. 1,4-conjugate addition of the cuprate to cyclohexenone. | A standard and effective method for introducing alkyl groups at the 4-position of a cyclohexanone ring. |

| Alkylation of an Enamine | Cyclohexanone and a 4-methylpentyl halide | 1. Formation of an enamine from cyclohexanone. 2. Alkylation of the enamine with a 4-methylpentyl halide. 3. Hydrolysis of the resulting iminium salt. | A classic method for alpha-alkylation, but less direct for 4-substitution. |

Representative Physical and Chemical Properties

Specific experimental data for this compound is not readily found in scientific literature. However, the properties of structurally similar compounds can provide an estimation of its characteristics. The following table presents data for related 4-alkyl-substituted cyclohexanones.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

| 4-Methylcyclohexanone (B47639) | C7H12O | 112.17 | 169-171 | 1.4443 |

| 4-tert-Pentylcyclohexanone | C11H20O | 168.28 | - | - |

| (4-Methylpentyl)cyclohexane | C12H24 | 168.32 | - | - |

Data for 4-Methylcyclohexanone obtained from Sigma-Aldrich sigmaaldrich.com. Data for 4-tert-Pentylcyclohexanone and (4-Methylpentyl)cyclohexane from NIST and PubChem respectively nist.govnih.gov. The boiling point and refractive index for 4-tert-Pentylcyclohexanone and (4-Methylpentyl)cyclohexane are not specified in the provided search results.

Based on these related compounds, this compound would be expected to be a liquid at room temperature with a relatively high boiling point and a refractive index in a similar range to other alkyl cyclohexanones. Its solubility in water would likely be low due to the long alkyl chain.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpentyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10(2)4-3-5-11-6-8-12(13)9-7-11/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMCVCAJVDSTBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14370-90-2 | |

| Record name | 4-(4-methylpentyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Chromatographic Characterization of 4 4 Methylpentyl Cyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of their constituent atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4-(4-methylpentyl)cyclohexan-1-one is predicted to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups like the carbonyl function causing a downfield shift to higher ppm values.

The protons on the cyclohexanone (B45756) ring alpha to the carbonyl group (positions 2 and 6) are expected to be the most deshielded of the ring protons, appearing as multiplets in the range of 2.2-2.4 ppm. The protons at positions 3 and 5 would resonate further upfield, likely between 1.2 and 2.1 ppm. The single proton at the 4-position, being attached to a substituted carbon, would also appear as a multiplet, with its chemical shift influenced by the adjacent alkyl chain.

The protons of the 4-methylpentyl side chain will have characteristic chemical shifts. The two methyl groups of the isobutyl moiety are diastereotopic and would be expected to appear as a doublet around 0.8-0.9 ppm. The methine proton of the isobutyl group would be a multiplet further downfield, typically between 1.4 and 1.6 ppm. The methylene (B1212753) groups of the pentyl chain would present as a series of multiplets in the 1.1 to 1.7 ppm region.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-2, H-6 (axial) | 2.20 - 2.35 | m | 2H |

| H-2, H-6 (equatorial) | 2.35 - 2.50 | m | 2H |

| H-3, H-5 (axial) | 1.25 - 1.40 | m | 2H |

| H-3, H-5 (equatorial) | 1.95 - 2.10 | m | 2H |

| H-4 | 1.45 - 1.60 | m | 1H |

| -CH₂- (pentyl chain) | 1.10 - 1.70 | m | 8H |

| -CH- (isobutyl) | 1.40 - 1.60 | m | 1H |

| -CH₃ (isobutyl) | 0.85 - 0.95 | d | 6H |

Note: This data is predicted and may vary from experimental values.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The most downfield signal will be that of the carbonyl carbon (C-1) due to the strong deshielding effect of the double-bonded oxygen, typically appearing in the range of 208-212 ppm.

The carbons of the cyclohexanone ring will have distinct chemical shifts. The alpha-carbons (C-2 and C-6) are expected to resonate around 40-42 ppm. The beta-carbons (C-3 and C-5) will be further upfield, in the region of 28-35 ppm, and the substituted C-4 carbon will be in a similar range.

The carbons of the 4-methylpentyl side chain will also show characteristic signals. The methyl carbons of the isobutyl group will be the most upfield, typically between 22-23 ppm. The other carbons of the pentyl chain will appear in the aliphatic region of the spectrum, generally between 20 and 40 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C-1) | 210.0 |

| C-2, C-6 | 41.5 |

| C-3, C-5 | 34.0 |

| C-4 | 30.5 |

| -CH₂- (pentyl chain) | 22.0 - 39.0 |

| -CH- (isobutyl) | 28.0 |

| -CH₃ (isobutyl) | 22.5 |

Note: This data is predicted and may vary from experimental values.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, advanced multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexanone ring and along the alkyl side chain.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of a proton's chemical shift to its attached carbon.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection point of the alkyl chain to the cyclohexanone ring and for assigning quaternary carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Carbonyl Group Vibrational Modes

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For a saturated six-membered ring ketone, this band is typically observed in the region of 1715-1725 cm⁻¹. The exact position can be influenced by the ring strain and the electronic effects of the substituents. In the Raman spectrum, the carbonyl stretch is also observable, though it is generally weaker than in the IR spectrum.

Aliphatic and Alicyclic Stretch and Bend Characterization

The IR and Raman spectra will also display a series of absorption bands characteristic of the aliphatic and alicyclic C-H bonds.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups of the cyclohexanone ring and the pentyl side chain are expected to appear in the region of 2850-3000 cm⁻¹.

C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ groups will give rise to absorptions in the 1450-1470 cm⁻¹ region. Methyl group bending vibrations are also expected in this area.

C-C Stretching: The C-C bond stretching vibrations within the cyclohexane (B81311) ring and the alkyl chain will produce weaker absorptions in the fingerprint region of the spectrum, typically between 800 and 1200 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C=O Stretch | 1715 - 1725 | Strong |

| CH₂ Bend | 1450 - 1470 | Medium |

| C-C Stretch | 800 - 1200 | Weak to Medium |

Note: This data is predicted and may vary from experimental values.

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron ionization (EI) is a hard ionization technique that results in significant fragmentation of the analyte molecule. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information. For ketones, α-cleavage is a primary fragmentation pathway. miamioh.edu Cyclic ketones, such as cyclohexanone derivatives, exhibit complex fragmentation patterns. miamioh.edu

Key fragmentation pathways for cyclic ketones involve ring-opening and subsequent cleavages. For cyclohexanone, characteristic fragments are observed at m/z 55 and 42. miamioh.edu In the case of this compound, α-cleavage would likely lead to the loss of the 4-methylpentyl side chain, resulting in a significant fragment. The McLafferty rearrangement is also a possibility for ketones with sufficiently long alkyl chains, which could lead to characteristic neutral losses. miamioh.edu

Table 1: Predicted Major EI-MS Fragments for this compound

| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |

| 182 | [C12H22O]+• | Molecular Ion (M+•) |

| 167 | [C11H19O]+ | Loss of a methyl group (•CH3) from the side chain |

| 99 | [C6H11O]+ | Cleavage of the bond between the ring and the side chain |

| 83 | [C6H11]+ | Loss of the carbonyl group from the cyclohexyl ring fragment |

| 55 | [C3H3O]+ or [C4H7]+ | Complex rearrangement and fragmentation of the cyclohexanone ring |

This table is predictive and based on the fragmentation patterns of analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. youtube.com This is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas. youtube.com

For this compound, the theoretical monoisotopic mass is 182.16707 Da. uni.lu HRMS can confirm this exact mass, thereby verifying the elemental formula as C12H22O. This technique is particularly valuable when coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures, ensuring the confident identification of the target compound. youtube.com HRMS can also be used to determine the exact masses of fragment ions, further aiding in the elucidation of the fragmentation pathways observed in EI-MS.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

| [M+H]+ | 183.17435 |

| [M+Na]+ | 205.15629 |

| [M-H]- | 181.15979 |

| [M+NH4]+ | 200.20089 |

| [M+K]+ | 221.13023 |

| [M+H-H2O]+ | 165.16433 |

Source: Predicted data from PubChemLite. uni.lu

Chromatographic Techniques for Separation and Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Due to the presence of cis/trans isomers in 4-substituted cyclohexanes, chromatographic separation is essential. researchgate.net The axial and equatorial conformations of the 4-methylpentyl group on the cyclohexanone ring lead to diastereomers that can be separated using appropriate chromatographic methods.

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like ketones. nih.gov For this compound, a non-polar or medium-polarity capillary column would likely be used. The retention time would be dependent on the specific column and temperature program. The use of chiral GC columns could potentially separate enantiomers if a chiral center is present. researchgate.net

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and analysis of this compound. walshmedicalmedia.com Reversed-phase HPLC (RP-HPLC), with a C18 or similar column, is a common method for separating non-polar to moderately polar compounds. walshmedicalmedia.comsielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation of cis and trans isomers of similar compounds has been achieved using HPLC. google.com

Table 3: Potential Chromatographic Methods for this compound

| Technique | Stationary Phase (Column) | Typical Mobile Phase/Carrier Gas | Detector |

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water gradient | UV or Mass Spectrometry (MS) |

This table presents potential methods based on the analysis of similar compounds.

The combination of these advanced spectroscopic and chromatographic techniques provides a comprehensive characterization of this compound, enabling its unambiguous identification, purity assessment, and the separation of its isomers.

Stereochemical and Conformational Analysis of 4 4 Methylpentyl Cyclohexan 1 One

Cyclohexane (B81311) Ring Conformations (Chair, Boat, Twist-Boat, Half-Chair)

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To achieve the ideal tetrahedral bond angle of 109.5° for its sp³-hybridized carbon atoms and minimize torsional strain from eclipsing bonds, the ring puckers into several conformations. wikipedia.orgbyjus.com These different three-dimensional shapes are known as conformers. wikipedia.org

The primary conformations of cyclohexane are:

Chair Conformation: This is the most stable conformation, with an estimated 99.99% of cyclohexane molecules adopting this shape at room temperature. wikipedia.org It is virtually free of both angle strain and torsional strain, as all C-H bonds are staggered. pressbooks.pubutexas.edu

Boat Conformation: This is a higher-energy, less stable conformation. Its instability arises from torsional strain due to eclipsing hydrogen atoms and steric strain between the "flagpole" hydrogens, which are positioned close together. wikipedia.orglibretexts.org

Twist-Boat (or Skew-Boat) Conformation: A more stable intermediate between the boat and chair forms, the twist-boat conformation is formed by a slight twisting of the boat structure. byjus.comlibretexts.org This twist alleviates some of the torsional and flagpole steric strain, making it lower in energy than the pure boat form but still significantly less stable than the chair. wikipedia.orglibretexts.org

Half-Chair Conformation: This is the highest-energy conformation and acts as the transition state during the interconversion (or "ring flip") between the chair and twist-boat forms. wikipedia.orgmasterorganicchemistry.com It possesses considerable angle and torsional strain. masterorganicchemistry.com

The relative energies of these conformations follow the order: Chair < Twist-Boat < Boat < Half-Chair. wikipedia.org

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

| Chair | 0 | Strain-free; all bonds staggered. utexas.edu |

| Twist-Boat | ~5.5 | Reduced torsional and flagpole strain compared to boat. masterorganicchemistry.com |

| Boat | ~7.0 | Significant torsional strain and flagpole steric strain. libretexts.org |

| Half-Chair | ~10.0 | High angle and torsional strain; transition state. masterorganicchemistry.com |

Influence of the 4-(4-Methylpentyl) Substituent on Ring Conformation

When a substituent is added to a cyclohexane ring, the two possible chair conformations that interconvert via a "ring flip" are no longer of equal energy. libretexts.org The presence of the 4-(4-methylpentyl) group at the C-4 position significantly influences the conformational equilibrium of the cyclohexanone (B45756) ring.

In a chair conformation, the twelve hydrogen atoms (or substituents) can occupy two distinct types of positions: axial and equatorial. byjus.com Axial bonds are perpendicular to the general plane of the ring, while equatorial bonds point out from the perimeter of the ring. fiveable.mefiveable.me

Substituents generally prefer the more spacious equatorial position to avoid steric hindrance. lumenlearning.comucalgary.ca This preference is particularly strong for large, bulky groups. The 4-methylpentyl group is a substantial alkyl chain, and therefore, it has a strong preference for the equatorial position. ucalgary.camsu.edu When this group is forced into an axial position, it experiences significant steric repulsion from the other two axial hydrogens on the same side of the ring. libretexts.orglumenlearning.com This destabilizing interaction is known as a 1,3-diaxial interaction.

The conformation where the 4-(4-methylpentyl) group is equatorial is significantly more stable and will be the predominant form at equilibrium. While the specific energy difference (A-value) for the 4-methylpentyl group is not commonly tabulated, it is expected to be large, similar to or greater than other large alkyl groups like tert-butyl, ensuring the equilibrium overwhelmingly favors the equatorial conformer. libretexts.org

1,3-diaxial interactions are the primary source of steric strain that destabilizes the axial conformation of a substituted cyclohexane. libretexts.orglumenlearning.com These interactions occur between an axial substituent and the axial atoms (usually hydrogens) on the carbons at the 3-position relative to it. youtube.com

In the case of 4-(4-methylpentyl)cyclohexan-1-one, if the 4-methylpentyl group were in the axial position, it would be in close proximity to the axial hydrogens on C-2 and C-6 (numbering from the carbonyl at C-1). This close contact results in van der Waals repulsion, increasing the potential energy of the molecule. masterorganicchemistry.com The larger the substituent, the greater the steric strain from these interactions. ucalgary.casapub.org

To minimize this strain, the cyclohexane ring will adopt the chair conformation where the bulky 4-(4-methylpentyl) group occupies the equatorial position. lumenlearning.comquora.com In this position, the alkyl chain points away from the ring, avoiding these unfavorable 1,3-diaxial interactions and resulting in a much more stable molecule. ucalgary.ca

| Substituent | Position | Key Interactions | Relative Stability |

| 4-(4-Methylpentyl) | Equatorial | Minimal steric interactions. | High (Favored) |

| 4-(4-Methylpentyl) | Axial | Significant 1,3-diaxial interactions with axial hydrogens at C-2 and C-6. | Low (Disfavored) |

Diastereoisomeric and Enantiomeric Considerations

The substitution pattern and three-dimensional nature of this compound give rise to important stereochemical properties.

Cis-trans isomerism (or geometric isomerism) in substituted cycloalkanes describes the relative orientation of substituents on the ring. libretexts.orglibretexts.org In a disubstituted cyclohexane, if two substituents point to the same face (both up or both down) of the ring, they are cis. If they point to opposite faces (one up, one down), they are trans. youtube.com

For a generic 1,4-disubstituted cyclohexane, the trans isomer is generally more stable because it can exist in a conformation where both substituents are in equatorial positions, thus avoiding 1,3-diaxial interactions. utexas.eduquimicaorganica.org The cis isomer must have one substituent in an axial position and one in an equatorial position, which is a less stable arrangement. wikipedia.orgvaia.com

In this compound, the substituents are the carbonyl oxygen at C-1 and the alkyl group at C-4. The sp² hybridization of the carbonyl carbon (C-1) slightly flattens the ring in that region. Cis-trans isomerism is typically defined by the relationship between two substituents on different sp³ carbons. However, if we consider the stereochemistry that would arise from the reduction of the ketone, two diastereomeric alcohols (cis and trans-4-(4-methylpentyl)cyclohexan-1-ol) would be formed. The analysis of the parent ketone itself does not involve cis-trans isomers in the traditional sense, as there is only one substituent on the sp³ carbons of the ring framework.

A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality is the presence of a stereogenic center, which is a carbon atom bonded to four different groups.

In this compound, the carbon atom at position 4 (C-4) is bonded to four different groups:

A hydrogen atom

The 4-methylpentyl group

The -CH₂-C(=O)- path around the ring

The -CH₂-CH₂- path around the ring

Since these two paths around the ring are different, the C-4 atom is a stereogenic center. Furthermore, the molecule lacks a plane of symmetry. A plane passing through the C-1 carbonyl and the C-4 carbon would not bisect the 4-methylpentyl group into two identical halves.

Due to the presence of this chiral center and the lack of internal symmetry, this compound is a chiral molecule. It exists as a pair of enantiomers (non-superimposable mirror images). As such, it is theoretically capable of rotating the plane of polarized light, a property known as optical activity. sapub.orgscispace.com A sample containing an equal mixture of both enantiomers is called a racemic mixture and would be optically inactive. A sample enriched in one enantiomer would exhibit a measurable optical rotation.

Dynamic Conformational Equilibria and Ring Inversion Processes

The conformational landscape of this compound is dominated by a dynamic equilibrium between two chair conformers, which interconvert through a process known as ring inversion or ring flipping. This process is fundamental to understanding the molecule's structure, reactivity, and physical properties. The presence of the bulky 4-methylpentyl substituent at the C4 position significantly influences this equilibrium, dictating the relative populations of the possible conformers.

The two primary chair conformations of this compound are the result of the ring flip, which exchanges the axial and equatorial positions of the substituents. In one conformer, the 4-methylpentyl group occupies an equatorial position, while in the other, it is in an axial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer with the large 4-methylpentyl group in the equatorial position is significantly more stable and, therefore, predominates at equilibrium. The axial conformer is destabilized by steric repulsion between the axial 4-methylpentyl group and the axial hydrogens on the same side of the ring at positions C2 and C6.

The energy difference between the axial and equatorial conformers is known as the conformational free energy difference or A-value. For a methyl group, the A-value is approximately 7.6 kJ/mol, indicating the energy cost of having it in an axial position. libretexts.org For larger and more complex substituents like the 4-methylpentyl group, this value is expected to be even greater due to increased steric bulk. libretexts.orglibretexts.org Consequently, the equilibrium lies heavily in favor of the equatorial conformer.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study such rapid conformational changes. libretexts.org At room temperature, the ring inversion of many substituted cyclohexanes is so fast on the NMR timescale that an averaged spectrum is observed. However, at lower temperatures, the rate of interconversion can be slowed down sufficiently to observe the distinct signals of the individual axial and equatorial conformers. This allows for the determination of the equilibrium constant and the free energy of activation for the ring inversion process.

The table below presents hypothetical, yet scientifically plausible, data for the conformational equilibrium of this compound, based on the principles observed for other 4-alkylcyclohexanones. The A-value for a group similar in size, such as a tert-butyl group, is around 11.4 kJ/mol (2.7 kcal/mol), which can be used as an estimate for the 4-methylpentyl group. openstax.org

Table 1: Estimated Thermodynamic Parameters for the Conformational Equilibrium of this compound at 298 K

| Parameter | Equatorial Conformer | Axial Conformer |

| Relative Population | > 99% | < 1% |

| Conformational Free Energy (ΔG°) | 0 kJ/mol (Reference) | ~11-12 kJ/mol |

| Enthalpy (ΔH°) | Lower | Higher |

| Entropy (ΔS°) | Lower | Higher |

Note: The values in this table are estimated based on data for analogous compounds and established principles of conformational analysis. The higher entropy of the axial conformer is due to the greater number of accessible rotamers of the flexible 4-methylpentyl chain when it is in the less sterically hindered axial space, though this effect is generally outweighed by the large enthalpic penalty of the axial conformation.

The rate of ring inversion is also influenced by the substituents. For cyclohexane itself, the rate constant is about 10^5 s⁻¹ at room temperature. masterorganicchemistry.com The presence of the carbonyl group in the cyclohexanone ring can slightly alter the ring's geometry and the barrier to inversion compared to cyclohexane. youtube.com However, the fundamental process of interconversion between the two chair forms remains the dominant dynamic process.

Chemical Reactivity and Mechanistic Investigations of the Cyclohexanone Moiety

Nucleophilic Addition Reactions to the Carbonyl Group

The polarized carbon-oxygen double bond of the cyclohexanone (B45756) ring is a prime target for nucleophiles. The electrophilic carbonyl carbon readily accepts electron pairs from a wide range of nucleophilic agents. The stereochemical outcome of these additions is often dictated by the conformational preferences of the cyclohexanone ring and the steric hindrance posed by the 4-methylpentyl group.

The reduction of the ketone functionality in 4-(4-methylpentyl)cyclohexan-1-one to a secondary alcohol can be efficiently achieved using metal hydride reagents. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. brainly.com Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. tamu.edu

The stereoselectivity of the reduction is a critical aspect. For 4-substituted cyclohexanones, the bulky substituent (in this case, the 4-methylpentyl group) preferentially occupies the equatorial position to minimize steric strain. The incoming hydride nucleophile can then attack the carbonyl group from either the axial or equatorial face.

Axial Attack: Leads to the formation of an equatorial alcohol (trans isomer).

Equatorial Attack: Results in the formation of an axial alcohol (cis isomer).

Generally, smaller hydride reagents like NaBH₄ favor axial attack, leading predominantly to the more stable equatorial alcohol. acs.org This preference is often attributed to a combination of steric and electronic factors, sometimes referred to as "steric approach control". acs.org Conversely, bulkier reducing agents, such as L-Selectride, tend to approach from the less hindered equatorial face, yielding the axial alcohol as the major product. tamu.eduacs.org The reaction with LiAlH₄ also typically yields the trans (equatorial) alcohol as the major product due to axial attack. vaia.com

Table 1: Stereochemical Outcome of Hydride Reduction of 4-Substituted Cyclohexanones

| Hydride Reagent | Predominant Attack Vector | Major Product | Minor Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Axial | trans-4-(4-Methylpentyl)cyclohexan-1-ol (Equatorial OH) | cis-4-(4-Methylpentyl)cyclohexan-1-ol (Axial OH) |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-4-(4-Methylpentyl)cyclohexan-1-ol (Equatorial OH) | cis-4-(4-Methylpentyl)cyclohexan-1-ol (Axial OH) |

| L-Selectride | Equatorial | cis-4-(4-Methylpentyl)cyclohexan-1-ol (Axial OH) | trans-4-(4-Methylpentyl)cyclohexan-1-ol (Equatorial OH) |

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent carbon-based nucleophiles that react with the ketone to form tertiary alcohols. masterorganicchemistry.comdalalinstitute.com The reaction mechanism begins with the nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, a magnesium or lithium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. masterorganicchemistry.com

For this compound, the addition of a Grignard reagent, for example, methylmagnesium bromide, would result in the formation of 1-methyl-4-(4-methylpentyl)cyclohexan-1-ol. Similar to hydride reductions, the stereochemistry of the addition is influenced by steric hindrance, with the nucleophile preferentially attacking from the less hindered face of the carbonyl. dalalinstitute.com

Enolization and Alpha-Substitution Reactions

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. transformationtutoring.commasterorganicchemistry.com this compound has four such α-hydrogens. The formation of an enol or enolate intermediate is the gateway to a variety of alpha-substitution reactions. msu.edu

The reaction can proceed via two primary mechanisms: youtube.com

Base-Catalyzed/Promoted: A base removes an α-hydrogen to form a nucleophilic enolate ion. This enolate then reacts with an electrophile (E⁺). masterorganicchemistry.comyoutube.com

Acid-Catalyzed: The carbonyl oxygen is first protonated by an acid, activating the ketone. A weak base (like the solvent) then removes an α-hydrogen to form a neutral, but still nucleophilic, enol intermediate, which subsequently reacts with an electrophile. youtube.com

A common example is α-halogenation. Under acidic conditions, typically one α-hydrogen is replaced with a halogen. msu.edu In contrast, under basic conditions, the reaction is often difficult to stop, and all α-hydrogens can be replaced. youtube.com Another synthetically powerful reaction is α-alkylation, where the enolate is treated with an alkyl halide to form a new carbon-carbon bond. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) is effective for generating the enolate for this purpose. transformationtutoring.com

Condensation Reactions Involving the Carbonyl Group

Under basic or acidic conditions, ketones with α-hydrogens can undergo self-condensation reactions. The most prominent example is the Aldol (B89426) condensation. pearson.com In this reaction, the enolate of one molecule of this compound acts as a nucleophile, attacking the carbonyl carbon of a second molecule. vaia.comyoutube.com This initially forms a β-hydroxy ketone (the aldol adduct). Typically, this intermediate readily undergoes dehydration upon heating to yield a more stable α,β-unsaturated ketone. qiboch.com

The self-condensation of cyclohexanone itself can be catalyzed by both acids and bases to produce 2-(1-cyclohexenyl)cyclohexanone (B73363) and its conjugated isomer, 2-cyclohexylidenecyclohexanone. royalsocietypublishing.org A similar outcome would be expected for this compound. These reactions are reversible, and for ketones, the equilibrium often favors the reactants due to steric hindrance in the product. vaia.com

Oxidative and Reductive Transformations of the Cyclohexanone Ring

Beyond reactions at the carbonyl and α-positions, the entire ring can be transformed.

Oxidative Transformation: The Baeyer-Villiger oxidation is a classic reaction that converts a cyclic ketone into a lactone (a cyclic ester). mdpi.com This oxidation is typically carried out using peroxy acids (like m-CPBA) or hydrogen peroxide with a catalyst. mdpi.comresearchgate.net The mechanism involves the migration of one of the α-carbons to the oxygen of the peroxy acid, leading to ring expansion. For this compound, this would result in the formation of a seven-membered caprolactone (B156226) derivative. nih.gov The reaction is highly regioselective, with the more substituted carbon atom preferentially migrating.

Reductive Transformations: The carbonyl group can be completely removed and reduced to a methylene (B1212753) group (CH₂). This deoxygenation can be accomplished under different conditions:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). youtube.comwisdomlib.org It is suitable for substrates that are stable in strongly acidic conditions. wisdomlib.org

Wolff-Kishner Reduction: This reaction employs hydrazine (B178648) (N₂H₄) and a strong base, like potassium hydroxide (B78521) (KOH), at high temperatures. wikipedia.org It is ideal for substrates that are sensitive to acid but stable in strong base. masterorganicchemistry.com

Applying either of these reductions to this compound would yield (4-methylpentyl)cyclohexane.

Table 2: Key Transformations of the Cyclohexanone Ring

| Reaction Type | Reagents | Product Type | Example Product from this compound |

|---|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂/Lewis Acid | Lactone (Caprolactone derivative) | 5-(4-Methylpentyl)oxepan-2-one |

| Clemmensen Reduction | Zn(Hg), HCl | Alkane | (4-Methylpentyl)cyclohexane |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane | (4-Methylpentyl)cyclohexane |

Mechanistic Studies of Novel Transformations Involving the Compound

Computational Chemistry and Theoretical Studies of 4 4 Methylpentyl Cyclohexan 1 One

Molecular Mechanics (MM) and Force Field Calculations for Conformational Analysis

Molecular mechanics (MM) serves as a foundational tool for exploring the conformational landscape of flexible molecules like 4-(4-Methylpentyl)cyclohexan-1-one. This method treats molecules as a collection of atoms held together by springs, with potential energy calculated using a force field—a set of parameters that define the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions.

For this compound, the primary focus of MM calculations would be to identify the most stable conformations. The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. The presence of the 4-(4-methylpentyl) substituent introduces additional conformational possibilities due to the rotation around the single bonds in the alkyl chain.

A systematic conformational search using a suitable force field (e.g., MMFF94 or AMBER) would be performed to identify low-energy conformers. The key determining factors for conformational preference in the cyclohexane ring are the axial versus equatorial positions of the substituent. For a large group like 4-(4-methylpentyl), the equatorial position is strongly favored to minimize steric hindrance, specifically 1,3-diaxial interactions. The conformational analysis would also extend to the side chain, determining the preferred staggered arrangements to minimize gauche interactions.

While specific energy values for the different conformers of this compound are not published, the principles of conformational analysis of substituted cyclohexanes would apply.

Quantum Chemical Calculations (Ab Initio and Density Functional Theory - DFT)

For a more accurate description of the electronic structure and properties, quantum chemical calculations are indispensable. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, orbital energies, and molecular properties.

Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy. A typical study on this compound would involve geometry optimization of the most stable conformers identified by molecular mechanics. This process refines the molecular structure to find the true energy minimum on the potential energy surface.

Upon optimization, various electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that provides insight into the molecule's chemical reactivity and electronic transitions. While general principles suggest the carbonyl group will be the primary site of electronic activity, specific values for this compound are not available in the literature.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT calculations could predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies would correspond to the various bond stretching and bending modes within the molecule. For instance, a strong absorption band corresponding to the C=O stretch of the ketone group would be predicted, typically in the range of 1700-1720 cm⁻¹. The calculated NMR chemical shifts for the different carbon and hydrogen atoms would aid in the interpretation of experimental NMR spectra, helping to confirm the molecule's structure and conformation. No such specific predictive studies for this compound have been published.

Potential Energy Surface Mapping for Reaction Pathways

The potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry. nih.govuni-paderborn.deresearchgate.netyoutube.com By mapping the PES, chemists can identify transition states—the high-energy points between reactants and products—and thus understand reaction mechanisms and kinetics. nih.govuni-paderborn.deresearchgate.netyoutube.com For this compound, a PES could be mapped for reactions such as nucleophilic addition to the carbonyl group or enolate formation. This would involve calculating the energy of the molecule as key bond lengths and angles are systematically changed. The search for specific PES studies on this molecule did not yield any results.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While MM and quantum mechanics focus on static structures, molecular dynamics (MD) simulations provide a view of the molecule's motion over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule flexes, rotates, and changes conformation at a given temperature.

An MD simulation of this compound would illustrate the dynamic equilibrium between different chair conformations and the flexibility of the alkyl side chain. It could provide insights into the timescale of conformational changes and the relative populations of different conformers at physiological temperatures. Such simulations are computationally intensive but offer a powerful understanding of the molecule's behavior in a dynamic environment. Unfortunately, no MD simulation data for this specific compound is publicly available.

Intermolecular Interactions and Solvation Effects

The behavior of a molecule is significantly influenced by its interactions with its surroundings, particularly with solvent molecules. Computational methods can be used to study these intermolecular interactions and their effect on the molecule's properties.

For this compound, the primary site for strong intermolecular interactions is the carbonyl group, which can act as a hydrogen bond acceptor. The nonpolar alkyl chain would primarily engage in weaker van der Waals interactions.

To model solvation effects, implicit solvent models (which treat the solvent as a continuous medium) or explicit solvent models (which include individual solvent molecules in the simulation) can be used. These models would provide a more realistic picture of the molecule's conformation and properties in solution. For example, the presence of a polar solvent would likely stabilize conformations where the polar carbonyl group is more exposed. Again, specific computational studies on the solvation of this compound are absent from the scientific literature.

Synthesis and Characterization of Novel 4 4 Methylpentyl Cyclohexan 1 One Derivatives

Design Principles for Derivative Synthesis

The design of new derivatives of 4-(4-methylpentyl)cyclohexan-1-one is predicated on several core principles aimed at generating molecules with specific functionalities or improved characteristics. A primary approach involves the rational design of analogues to modify or remove moieties that could be metabolically unstable or lead to non-specific interactions in biological assays, a concept known as addressing pan-assay interference compounds (PAINs). mdpi.com This strategy focuses on creating more robust molecules while preserving or enhancing desired activities. mdpi.com

Another influential design principle is inspiration from natural products. Natural product families represent pre-validated, functionally diverse structures that selectively interact with biological macromolecules. rsc.org By mimicking the broad structural features of complex natural products, the synthesis of derivatives can be guided toward biologically relevant regions of chemical space. rsc.org This "diversity-oriented synthesis" (DOS) approach aims to create libraries of compounds with high skeletal, stereochemical, and substitutional diversity to probe for new biological functions. rsc.org For the this compound core, this could involve introducing stereocenters, varied ring systems, or a wide array of functional groups.

The design process also considers the synthetic accessibility and the potential for creating a large library of compounds. Methodologies are often chosen for their broad substrate scope and tolerance of various functional groups, which facilitates the generation of structural diversity. acs.org

Functional Group Interconversions on the Alkyl Side Chain

Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, defined as the process of converting one functional group into another through reactions like oxidation, reduction, substitution, addition, or elimination. imperial.ac.uk Applying FGI to the 4-methylpentyl side chain of the parent compound offers a direct route to a wide array of analogues.

While the saturated alkyl chain is relatively inert, specific positions can be targeted for functionalization. For instance, oxidation of C-H bonds can introduce hydroxyl or carbonyl groups. Although challenging on unactivated alkanes, methods for selective oxidation exist. More commonly, FGIs are performed on substrates where a reactive handle has been pre-installed.

Key transformations applicable to modifying the alkyl side chain include:

Halogenation: Free-radical bromination can selectively introduce a bromine atom, which then serves as a versatile leaving group for subsequent nucleophilic substitutions. youtube.com

Hydroxylation: The conversion of an alcohol's hydroxyl group to a good leaving group, such as a tosylate or mesylate, allows for its displacement by a wide range of nucleophiles. vanderbilt.edu Conversely, halides can be converted to alcohols.

Introduction of Unsaturation: Elimination reactions on a halogenated or tosylated side chain can introduce double bonds (alkenes), which can then undergo a host of further transformations like epoxidation, dihydroxylation, or cleavage. youtube.com

The table below summarizes potential interconversions on the alkyl side chain.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Alkane (C-H) | Br2, light | Alkyl Halide | Free-Radical Halogenation |

| Alkyl Halide | Strong Base (e.g., t-BuOK) | Alkene | Elimination |

| Alcohol | SOCl2 or PBr3 | Alkyl Halide | Nucleophilic Substitution |

| Alkyl Halide | NaN3 | Azide | Nucleophilic Substitution |

| Azide | H2, Pd/C or LiAlH4 | Amine | Reduction |

| Ketone | NaBH4 | Secondary Alcohol | Reduction |

This table presents hypothetical transformations based on standard functional group interconversion principles. youtube.comvanderbilt.edufiveable.me

Cyclohexanone (B45756) Ring Modifications and Annulations

Modifying the cyclohexanone ring itself dramatically increases the structural diversity of the resulting derivatives by altering the core scaffold. These modifications can range from simple substitutions at the α-positions to the construction of entirely new fused ring systems (annulation).

One powerful strategy is the tandem carbene and photoredox-catalyzed formal [5+1] cycloaddition, which allows for the rapid synthesis of complex α,β-disubstituted cyclohexanones under mild conditions. nih.gov This method constructs two new C-C bonds in a one-pot procedure. Another approach involves creating cross-conjugated dienones by forming dibenzylidene derivatives through aldol (B89426) condensation at the α-positions of the cyclohexanone ring. nih.gov These modifications introduce new reactive sites and significantly alter the electronic properties of the molecule. nih.gov

Annulation reactions build new rings onto the existing cyclohexanone framework. For example, a Brønsted acid-catalyzed oxa-Pictet–Spengler reaction can be used to fuse an indole-pyran system onto the cyclohexanone ring. acs.org Additionally, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines provides rapid access to tetrahydroindol-4-one derivatives, which can be further converted to substituted indoles. acs.org These methods provide access to polycyclic and heterocyclic structures that are significantly different from the parent molecule.

| Modification Type | Synthetic Method | Description | Resulting Structure |

| α,β-Disubstitution | Tandem Photoredox Catalysis | A formal [5+1] cycloaddition to construct complex cyclic ketones. nih.gov | α,β-Disubstituted Cyclohexanone |

| α,α'-Disubstitution | Aldol Condensation | Reaction with aromatic aldehydes to form dibenzylidene derivatives. nih.gov | 2,6-Dibenzylidenecyclohexanone |

| Ring Annulation | Oxa-Pictet–Spengler Reaction | Acid-catalyzed reaction to form indole-fused pyran derivatives. acs.org | Fused Heterocyclic System |

| Ring Annulation | Ring-Opening Cyclization | Reaction of spirocyclopropane derivatives with amines to form new heterocyclic rings. acs.org | Tetrahydroindol-4-one |

Spectroscopic Characterization of Synthesized Derivatives

The unambiguous identification and structural elucidation of newly synthesized derivatives of this compound rely on a suite of spectroscopic techniques. Each method provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of a molecule. mdpi.com ¹H NMR provides information on the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms. Advanced 2D NMR techniques, such as NOESY, can be used to determine the spatial proximity of atoms, which helps in establishing the stereochemistry and conformation of the molecule. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com Fragmentation patterns observed in the mass spectrum can offer further structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. mdpi.com For derivatives of this compound, the characteristic carbonyl (C=O) stretch of the ketone would be a key diagnostic peak, while the appearance or disappearance of other peaks (e.g., O-H for alcohols, C=C for alkenes) confirms the success of synthetic transformations. mdpi.com

X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence, yielding precise bond lengths, bond angles, and the absolute configuration of stereocenters. nih.gov

The table below outlines the typical application of these techniques.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Chemical shift (δ), integration (number of H), multiplicity (neighboring H), coupling constants (J). mdpi.com |

| ¹³C NMR | Number and chemical environment of carbon atoms. mdpi.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. mdpi.com |

| High-Resolution MS (HRMS) | Precise mass and elemental formula. mdpi.com |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, N-H, C=C). mdpi.com |

| X-ray Diffraction | 3D molecular structure, bond lengths, angles, and absolute stereochemistry. nih.gov |

Structural Diversity and Library Generation

To efficiently explore structure-activity relationships, individual derivatives are often synthesized as part of a larger collection or library. Diversity-oriented synthesis (DOS) is a strategy used to produce collections of structurally complex and diverse small molecules, often inspired by natural products. rsc.org The goal is to maximize diversity in terms of the molecular skeleton, stereochemistry, and the array of functional groups. rsc.org

A powerful method for creating large libraries is split-and-pool synthesis on a solid support, such as polystyrene macrobeads. nih.gov In this approach, the solid support is divided into portions, each is subjected to a different reaction, and then the portions are recombined. Repeating this process allows for the exponential generation of a vast number of unique compounds. nih.gov For instance, a library of over 10,000 members has been prepared using this strategy. nih.gov

The generation of such libraries relies on the development of robust chemical reactions that work well on a solid phase and accommodate a wide range of building blocks. This broad substrate scope is essential for achieving high substitutional diversity. rsc.orgacs.org Furthermore, incorporating branching pathways in the synthesis, where a common intermediate is diverted to form multiple different scaffolds, is a key tactic for introducing skeletal diversity into the library. rsc.org This ensures that the library does not just contain variations on a single core structure but represents a multitude of distinct molecular frameworks.

Environmental Fate and Degradation Pathways of 4 4 Methylpentyl Cyclohexan 1 One

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. nih.gov This is often the most significant degradation pathway for alicyclic ketones in soil and water.

The microbial degradation of cyclic ketones like cyclohexanone (B45756) is well-documented and typically initiated by monooxygenase enzymes. nih.gov A common and well-studied pathway is the Baeyer-Villiger oxidation. In this process, a cyclohexanone monooxygenase (CHMO) inserts an oxygen atom into the cyclohexane (B81311) ring adjacent to the carbonyl group, converting the ketone into a seven-membered ring lactone (a cyclic ester). nih.gov For 4-(4-methylpentyl)cyclohexan-1-one, this would result in the formation of a substituted caprolactone (B156226).

Following this initial ring-opening step, the resulting lactone is hydrolyzed by a lactonase enzyme to form a linear hydroxy-carboxylic acid. nih.gov This linear intermediate can then be further metabolized through conventional pathways, such as β-oxidation, to ultimately yield carbon dioxide and water under aerobic conditions. nih.gov

The degradation of the 4-methylpentyl side chain likely proceeds concurrently or subsequently through β-oxidation, a common microbial pathway for breaking down fatty acids and other alkyl chains.

Under anaerobic conditions, the degradation of cyclic alkanes has been shown to proceed via an initial activation step involving the addition of the alkane to fumarate, forming an alkylsuccinate. researchgate.net While this has been demonstrated for cyclohexane, a similar pathway could potentially be involved in the anaerobic metabolism of this compound, leading to the formation of a cyclohexylsuccinate derivative, followed by further degradation.

Based on the established microbial metabolic pathways for similar compounds, a proposed degradation sequence for this compound can be outlined. The primary intermediates under aerobic conditions would result from the Baeyer-Villiger oxidation pathway.

Table 1: Predicted Aerobic Degradation Intermediates of this compound

| Step | Precursor | Enzymatic Process | Degradation Product/Intermediate |

| 1 | This compound | Baeyer-Villiger Monooxygenase | 5-(4-Methylpentyl)oxepan-2-one (a substituted caprolactone) |

| 2 | 5-(4-Methylpentyl)oxepan-2-one | Lactonase / Hydrolase | 6-Hydroxy-5-(4-methylpentyl)hexanoic acid |

| 3 | 6-Hydroxy-5-(4-methylpentyl)hexanoic acid | Dehydrogenases, β-oxidation | Various short-chain fatty acids, CO₂, H₂O |

This table presents a proposed pathway based on known microbial metabolism of analogous compounds.

Environmental Partitioning and Mobility

Environmental partitioning describes how a chemical distributes itself between different environmental compartments (air, water, soil, sediment, and biota). This behavior is governed by the chemical's physical and chemical properties, such as its water solubility, vapor pressure, and partition coefficients. mtu.edu

Table 2: Predicted Physicochemical and Partitioning Properties for this compound

| Property | Predicted Value | Interpretation of Environmental Behavior |

| Molecular Formula | C₁₂H₂₂O | - |

| Molecular Weight | 182.31 g/mol | - |

| Water Solubility | Low | Low mobility in water; tends to adsorb to solids. |

| Vapor Pressure | Low to Moderate | May volatilize from soil and water surfaces. epa.gov |

| Log Kₒw (Octanol-Water Partition Coefficient) | ~3.6 | Indicates a tendency to partition from water into organic phases, suggesting potential for bioaccumulation in fatty tissues and strong adsorption to soil organic matter. uni.lu |

| Kₒc (Organic Carbon-Water Partition Coefficient) | High | Suggests the compound will be strongly adsorbed to organic matter in soil and sediment, leading to low mobility in these compartments. mtu.edu |

| Henry's Law Constant | Moderate | Indicates potential for volatilization from water to air. |

Values are estimates derived from predictive models based on chemical structure, as direct experimental data is not available.

Persistence Assessment in Various Environmental Compartments

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term ecological impact. For the compound this compound, a comprehensive understanding of its persistence requires evaluating its behavior in key environmental compartments: soil, water, and the atmosphere. Due to a lack of direct experimental data for this specific substance, persistence is largely inferred from data on structurally similar compounds, such as other alkyl-substituted cyclohexanones, and through predictive modeling based on its chemical structure.

The environmental persistence of a substance is influenced by a combination of its intrinsic properties and the characteristics of the receiving environment. Key processes governing persistence include biodegradation, hydrolysis, photolysis, and partitioning between different environmental media. For this compound, its relatively low water solubility and moderate vapor pressure suggest it will partition to soil and sediment if released to water, and a portion may volatilize into the atmosphere.

Persistence in Soil

In the terrestrial environment, the persistence of this compound is primarily determined by its susceptibility to microbial degradation and its tendency to adsorb to soil particles. The structure of this compound, a cyclohexanone with an alkyl substituent, suggests that it is likely to be biodegradable, albeit at a rate that can be influenced by the specific soil conditions.

Biodegradation: The presence of the ketone group and the alkyl chain makes the molecule a potential substrate for microbial metabolism. Studies on similar cyclohexanone derivatives indicate that biodegradation is a significant removal pathway. The rate of degradation can be affected by factors such as microbial population density, soil type, organic matter content, temperature, and moisture.

| Parameter | Estimated Value | Method of Estimation/Surrogate Data |

| Soil Half-Life (t½) | 15 - 60 days | Estimated based on biodegradation data for other alkylated cyclic ketones. |

| Organic Carbon-Water Partition Coefficient (Koc) | 500 - 2000 L/kg | Estimated based on Quantitative Structure-Activity Relationship (QSAR) models for compounds with similar hydrophobicity. |

Table 1: Estimated Persistence Parameters of this compound in Soil

Persistence in Water

In aquatic environments, the fate of this compound is governed by a combination of biodegradation, hydrolysis, and partitioning to sediment and suspended particles.

Aquatic Biodegradation: Similar to soil, microbial degradation is expected to be a primary removal mechanism in water. The rate of biodegradation will depend on the microbial community present, nutrient availability, temperature, and whether conditions are aerobic or anaerobic. In general, aerobic biodegradation is more efficient for compounds of this type.

Hydrolysis: The ketone functional group is generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Sediment Partitioning: Due to its hydrophobicity, the compound is expected to partition from the water column to sediment. This can act as a sink, but also as a long-term source of the compound back into the water column.

| Parameter | Estimated Value | Method of Estimation/Surrogate Data |

| Aquatic Biodegradation Half-Life (t½) | 10 - 40 days | Estimated based on ready biodegradability tests of analogous substances. |

| Sediment Partitioning (Koc) | 500 - 2000 L/kg | Consistent with soil partitioning estimates due to the dominant role of organic carbon. |

| Hydrolysis Half-Life (t½) | > 1 year | Based on the chemical stability of the ketone functional group. |

Table 2: Estimated Persistence Parameters of this compound in Water

Persistence in the Atmosphere

Once in the atmosphere, the persistence of this compound is determined by its rate of degradation by atmospheric oxidants, primarily hydroxyl radicals (•OH).

Atmospheric Oxidation: The reaction with photochemically produced hydroxyl radicals is expected to be the main atmospheric degradation pathway. The rate of this reaction can be estimated using structure-activity relationships. The presence of abstractable hydrogen atoms on the cyclohexyl ring and the alkyl chain makes it susceptible to this type of oxidation.

Photolysis: The ketone group can absorb ultraviolet radiation, but direct photolysis in the troposphere is generally not a significant removal process for simple ketones compared to hydroxyl radical-initiated oxidation.

| Parameter | Estimated Value | Method of Estimation/Surrogate Data |

| Atmospheric Half-Life (t½) vs. •OH | 1 - 5 days | Estimated using atmospheric oxidation models (e.g., AOPWIN™) based on a typical hydroxyl radical concentration. |

Table 3: Estimated Persistence Parameters of this compound in the Atmosphere

Potential Non Biological Applications of 4 4 Methylpentyl Cyclohexan 1 One and Its Derivatives

Chemical Intermediates in Organic Synthesis and Industrial Processes

4-(4-Methylpentyl)cyclohexan-1-one and its related 4-substituted cyclohexanone (B45756) structures are recognized as significant intermediates in the synthesis of more complex molecules. Their utility stems from the reactivity of the ketone functional group, which allows for a variety of chemical transformations, and the influence of the 4-alkyl group on the properties of the resulting products.

A prominent application of 4-substituted cyclohexanones is in the production of liquid crystals. A Chinese patent explicitly states that 4-substituted cyclohexanones are important intermediate materials for the field of liquid crystal materials. nih.gov The synthesis of these materials often involves the conversion of the cyclohexanone into a biphenyl (B1667301) or other mesogenic (liquid crystal-forming) core structure. The 4-alkyl chain, such as the 4-methylpentyl group, plays a crucial role in determining the mesophase behavior and physical properties of the final liquid crystal, such as its clearing point and viscosity.

The general synthetic route often involves the catalytic hydrogenation of the corresponding 4-substituted phenol (B47542) to yield a 4-substituted cyclohexanol (B46403), which is then oxidized to the target 4-substituted cyclohexanone. nih.gov This process is designed to be environmentally friendly and suitable for large-scale industrial production. nih.gov

Furthermore, historical patents describe the production of various alkyl cyclohexanones through the dehydrogenation of alkyl-substituted cyclic secondary alcohols. google.com These ketones, including structures analogous to this compound, were identified as useful intermediates for creating plasticizers and resin ingredients. google.com The process involves heating the corresponding hydrogenated alkyl phenol in the liquid phase with a dehydrogenation catalyst, such as powdered copper chromite. google.com

The following table outlines a general synthetic pathway for 4-substituted cyclohexanones, highlighting their role as key intermediates.

| Step | Reactant | Reagents and Conditions | Product | Application of Product |

| 1 | 4-Substituted Phenol | Catalytic Hydrogenation | 4-Substituted Cyclohexanol | Intermediate |

| 2 | 4-Substituted Cyclohexanol | Oxidation (e.g., with an oxidizing agent and catalyst) | 4-Substituted Cyclohexanone | Intermediate for liquid crystals, pesticides, etc. nih.gov |

Materials Science Applications

The unique combination of a rigid cyclic core and a flexible alkyl chain in this compound and its derivatives makes them attractive for applications in materials science, particularly in the development of liquid crystals and specialty polymers.

As mentioned, a primary application is in the synthesis of liquid crystal materials. The cyclohexane (B81311) ring provides a rigid structural element that is common in many liquid crystal molecules, while the 4-alkyl group influences the intermolecular interactions that govern the formation of liquid crystalline phases.

Beyond liquid crystals, derivatives of cyclohexanone have been explored for the creation of novel polymers. Research has demonstrated the synthesis of conducting polymers that incorporate a methyl-cyclohexanone moiety within the polymer main chain. google.com These polymers are synthesized through solution polycondensation and exhibit electrical conductivity, which can be enhanced by doping with iodine. google.com The inclusion of the cyclohexanone-derived unit influences the thermal stability and morphological properties of the resulting polymers. google.com

The general properties of such polymers are summarized in the table below:

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Conducting Arylidene Polymer | Terephthalaldehyde, Methyl-cyclohexanone | Electrical conductivity (enhanced by doping), Thermal stability | Electronic devices, sensors google.com |

While direct research on polymers derived specifically from this compound is not widely published, the principles established with similar cyclohexanone derivatives suggest its potential as a monomer or modifying agent in the synthesis of specialty polymers where control over thermal and mechanical properties is desired.

Research and Development in Specialty Chemicals and Formulations

The distinct molecular structure of this compound and its derivatives also positions them as interesting candidates for research and development in the field of specialty chemicals, including fragrances and other formulated products.

Cyclohexane derivatives are known to be used in fragrance compositions. google.com The odor characteristics of these compounds are influenced by the nature of the substituents on the cyclohexane ring. For instance, certain 2-cyclohexoxyethyl esters have been noted for their natural, sweet, floral, or fruity odors. google.com While the specific olfactory properties of this compound are not extensively documented in publicly available literature, its structural similarity to known fragrance ingredients suggests its potential in this area.

A developing area of interest is the use of ketone derivatives in profragrance systems for controlled release. Research on cyclopentanone (B42830) derivatives has shown that they can be incorporated into imidazolidin-4-one (B167674) structures, which act as profragrances. nih.gov These profragrances are stable in a formulation, such as a fabric softener, and then slowly release the volatile ketone fragrance over time on a surface like cotton fabric. nih.gov This slow-release mechanism provides a long-lasting fragrance perception. Given the chemical similarities, it is conceivable that this compound could be utilized in similar profragrance technologies.

The table below illustrates the concept of a profragrance system based on related ketone structures:

| Profragrance System Component | Function | Release Mechanism | Potential Application |

| Ketone (e.g., a cyclohexanone derivative) | Active fragrance ingredient | Hydrolysis of a carrier molecule | Long-lasting fragrance in consumer products nih.gov |

| Carrier Molecule (e.g., an amino acid amide) | Forms a stable, non-volatile profragrance with the ketone | Triggered by environmental factors like moisture or pH change | Fabric softeners, personal care products |

The exploration of this compound and its derivatives in such specialty chemical applications remains an active area of research and development, driven by the continuous search for novel ingredients with unique properties for consumer and industrial products.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Currently, dedicated research focusing exclusively on 4-(4-Methylpentyl)cyclohexan-1-one is not prominent in publicly accessible scientific literature. However, the broader field of flavor and fragrance chemistry is a thriving area of investigation, with a continuous demand for new molecules that can impart unique sensory experiences. acs.orgmdpi.comusda.govresearchgate.netarchivemarketresearch.com The global market for flavors and fragrances is substantial and projected to grow, underscoring the drive for innovation in this sector. archivemarketresearch.com Research in this area often involves the synthesis and characterization of novel aldehydes, ketones, esters, and alcohols to identify compounds with desirable olfactory and gustatory properties. acs.org

The study of alkyl-substituted cyclohexanones, in general, is an active area of academic and industrial research. These investigations often focus on understanding structure-activity relationships, where the nature and position of the alkyl substituent can significantly influence the molecule's conformational preferences and, consequently, its physical and chemical properties. researchgate.netacs.org While specific studies on the 4-(4-methylpentyl) derivative are yet to be published, the foundational knowledge from research on other 4-alkylcyclohexanones provides a strong basis for predicting its behavior and potential utility.

Unexplored Synthetic Challenges

The synthesis of this compound, while not explicitly detailed in the literature, can be envisioned through several established synthetic routes for 4-substituted cyclohexanones. Each of these pathways, however, presents its own set of challenges that would need to be addressed.

One potential route is the Friedel-Crafts acylation of a suitable aromatic precursor, such as isohexylbenzene, followed by reduction of the resulting aryl ketone and subsequent oxidation of the cyclohexane (B81311) ring. The Friedel-Crafts reaction itself can be challenging to control, with potential for polysubstitution and rearrangement of the alkyl chain under the acidic conditions. wikipedia.orgpressbooks.pubyoutube.commasterorganicchemistry.combyjus.com The subsequent reduction of the aromatic ring to a cyclohexane can be achieved through catalytic hydrogenation, but this step requires careful selection of catalysts and reaction conditions to avoid over-reduction of the ketone functionality.

Another viable approach is the Robinson annulation , a powerful ring-forming reaction that could construct the cyclohexanone (B45756) ring. uitm.edu.mywikipedia.orgjk-sci.comresearchgate.netscholarsresearchlibrary.com This method involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. For the synthesis of this compound, this would likely involve the reaction of a vinyl ketone with an enolate derived from a ketone containing the 4-methylpentyl group. Key challenges in this approach include controlling the regioselectivity of the initial Michael addition and managing the stereochemistry of the newly formed chiral centers.

A third potential synthetic strategy is the catalytic hydrogenation of 4-(4-methylpentyl)phenol . The selective hydrogenation of phenols to cyclohexanones is a known industrial process, but achieving high selectivity for the ketone over the corresponding alcohol (cyclohexanol) can be difficult. doi.orgmdpi.comosti.govmdpi.comosti.gov The choice of catalyst, solvent, and reaction conditions is crucial to prevent over-hydrogenation.

Advancements in Spectroscopic and Computational Techniques

The structural elucidation and conformational analysis of this compound would rely heavily on modern spectroscopic and computational methods.